1-methyl-9-propyl-3H-purine-2,6-dione
Description
1-Methyl-9-propyl-3H-purine-2,6-dione (CAS No. 61080-32-8) is a purine-derived compound characterized by a bicyclic purine core substituted with a methyl group at position 1 and a propyl chain at position 7. Purine-diones are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, due to their structural resemblance to endogenous purines like adenine and guanine.
Properties
CAS No. |
61080-32-8 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-methyl-9-propyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-3-4-13-5-10-6-7(13)11-9(15)12(2)8(6)14/h5H,3-4H2,1-2H3,(H,11,15) |
InChI Key |
JTHPVIYBIONWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1NC(=O)N(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-9-propyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The process often starts with xanthine as the precursor molecule, which undergoes regio-selective N-alkylation at different nitrogen sites . The reaction conditions usually involve the use of alkyl halides and a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-9-propyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated xanthine derivatives .
Scientific Research Applications
1-Methyl-9-propyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-9-propyl-3H-purine-2,6-dione involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, it increases the levels of cAMP within cells, leading to various physiological effects such as bronchodilation and anti-inflammatory actions . The compound also interacts with adenosine receptors, contributing to its stimulant effects .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : Propyl (C3) substituents balance lipophilicity and solubility better than ethyl (C2) or butyl (C4) chains, which may overly reduce solubility or increase metabolic clearance, respectively .
Activity and Pharmacokinetic Comparisons
- Pyrazine-Dione Derivatives : Compound 46 (dihydroxypyrido-pyrazine-1,6-dione) exhibits potent activity (EC₅₀ = 6 nM) against unspecified targets, highlighting the importance of the dione moiety in bioactivity .
- ADMET Properties : Phytocompounds like ergost-25-ene-3,6-dione demonstrate ADMET profiles comparable to doxorubicin, suggesting purine-diones with similar PSA values (e.g., 76.02 Ų) may exhibit favorable oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
